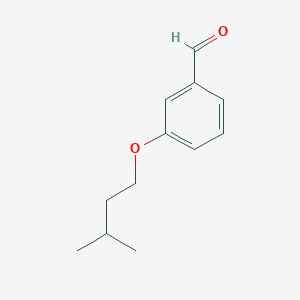

![molecular formula C10H14N2O4S B1417897 4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid CAS No. 1207326-84-8](/img/structure/B1417897.png)

4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid

Descripción general

Descripción

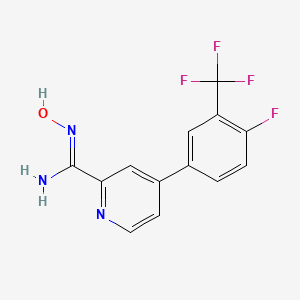

4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid is a chemical compound. It contains a total of 31 atoms; 14 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, 4 Oxygen atoms, and 1 Sulfur atom . The molecule contains a total of 31 bonds; 17 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 sulfonamide .

Molecular Structure Analysis

The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the 4-[(dimethylsulfamoyl)(methyl)amino]benzoic acid molecule . The molecule contains a total of 46 bond(s) .Aplicaciones Científicas De Investigación

Anomalous Red-Shifted Fluorescence

- Microsolvation Effects in Fluorescence : Ion-depletion IR spectroscopy showed that at least two water molecules in complexes with 4-(dimethylamino)benzoic acid methyl ester (a related compound to 4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid) are needed for anomalous red-shifted fluorescence to occur in the gas phase. This finding emphasizes the role of specific microsolvation in altering photophysical properties (Zakharov et al., 2009).

Pharmacokinetics Study

- Pharmacokinetic Analysis : A study on benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester (closely related to the requested compound) in rats revealed details about its pharmacokinetics, including absorption and distribution after oral and intravenous administrations. This research is crucial for understanding how similar compounds behave in biological systems (Xu et al., 2020).

In Vitro Metabolic Studies

- Metabolic Pathway Investigation : Research on the oxidative metabolism of Lu AA21004, a novel antidepressant, identified the formation of a metabolite closely resembling the structure of 4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid. This study is significant for understanding the metabolic pathways of similar compounds (Hvenegaard et al., 2012).

Chemical Synthesis and Modification

- Synthesis Methodology : An article described a convenient method for preparing 4-(methylsulfonyl)benzoic acid, which can be seen as a derivative of the compound . This approach offers insights into efficient and environmentally friendly synthesis methods for similar compounds (Yin, 2002).

Photophysical Studies

- Photophysical Properties Exploration : The study of methyl ester of 2,6-dimethyl-1-amino-4-benzoic acid revealed unique photophysical properties, indicating broad red-shifted emission bands even in non-polar environments. This type of research contributes to the understanding of photophysical behaviors of related compounds (Ghosh et al., 2010).

Safety And Hazards

Propiedades

IUPAC Name |

4-[dimethylsulfamoyl(methyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-11(2)17(15,16)12(3)9-6-4-8(5-7-9)10(13)14/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNUOFHTPVKBAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,5-Dibromo-4-hydroxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one](/img/structure/B1417815.png)

![N-Cyclopentyl-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine](/img/structure/B1417819.png)

![6-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-2-(methylthio)pyrimidin-4(3H)-one](/img/structure/B1417826.png)

![3-[4-(3-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417827.png)

![7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1417829.png)

![Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate](/img/structure/B1417834.png)

![4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine](/img/structure/B1417836.png)